molecular formula C11H9ClO4 B13718100 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one

5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one

Cat. No.: B13718100
M. Wt: 240.64 g/mol
InChI Key: DJSDKVRXGDYSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one (CAS: 923106-75-6) is a substituted benzofuranone derivative with the molecular formula C₁₁H₉ClO₄ and a molecular weight of 240.64 g/mol . The compound features a benzofuran-3(2H)-one core substituted with a methoxy group at the 6-position and a chloroacetyl group at the 5-position.

Properties

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

5-(2-chloroacetyl)-6-methoxy-1-benzofuran-3-one

InChI

InChI=1S/C11H9ClO4/c1-15-10-3-11-7(9(14)5-16-11)2-6(10)8(13)4-12/h2-3H,4-5H2,1H3

InChI Key

DJSDKVRXGDYSLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=O)COC2=C1)C(=O)CCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one typically involves:

  • Introduction of the chloroacetyl group onto a suitably substituted phenol or benzofuran precursor.
  • Cyclization to form the benzofuranone core.
  • Functional group modifications such as methoxylation.

Preparation of the Chloroacetylated Intermediate

A key step is the chloroacetylation of a hydroxy-substituted aromatic precursor. This is commonly achieved by reaction of a substituted phenol with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Example Procedure:

Step Reagents & Conditions Description
1 Substituted phenol (e.g., 6-methoxyphenol), chloroacetyl chloride, aluminum chloride, diethyl ether, 0°C Slowly add chloroacetyl chloride to a stirred mixture of phenol and AlCl3 at 0°C to control exotherm. Stir for 4-5 hours at room temperature.
2 Workup with dilute hydrochloric acid, extraction with dichloromethane, drying over sodium sulfate, concentration Extract the reaction mixture, dry and concentrate to obtain 2-chloro-1-(6-methoxy-phenyl)ethan-1-one intermediate.

This step yields the chloroacetylated phenol intermediate necessary for subsequent cyclization.

Cyclization to Benzofuran-3(2H)-one Core

The chloroacetylated intermediate undergoes cyclization under basic or acidic conditions to form the benzofuranone ring system.

Typical Conditions:

Step Reagents & Conditions Description
1 Sodium hydroxide in aqueous methanol, room temperature to 30°C, 1-2 hours Stir the chloroacetylated intermediate with sodium hydroxide solution to promote intramolecular cyclization forming 6-methoxybenzofuran-3(2H)-one.
2 Removal of solvent, washing with water, recrystallization from ethanol Isolate and purify the benzofuranone product.

This base-induced cyclization forms the 1-benzofuran-3(2H)-one skeleton with the methoxy substituent retained.

Introduction of the 5-(Chloroacetyl) Group on the Benzofuranone

To obtain the target compound this compound, the chloroacetyl group is introduced at the 5-position of the benzofuranone ring.

Possible Approaches:

Patent literature suggests a two-step cyclization and functionalization process involving trimethyl orthoformate and acid anhydrides to facilitate ring closure and substitution.

Alternative Cyclization Methods

Some patents describe cyclization using polyphosphoric acid or phosphorus oxychloride to promote ring closure and chlorination:

Step Reagents & Conditions Description
Heating 3-(2,2-dimethoxyethylthio) substituted precursors with polyphosphoric acid or phosphorus oxychloride Facilitates cyclization and formation of benzofuran derivatives with chloro substituents.
Heating under reflux in solvents like benzene or toluene Drives cyclization to completion.

This method can yield substituted benzofurans with chloro groups at desired positions.

Summary Table of Key Preparation Steps

Step Number Reaction Type Reagents/Conditions Intermediate/Product Notes
1 Chloroacetylation Substituted phenol + chloroacetyl chloride + AlCl3, 0°C to RT 2-chloro-1-(6-methoxyphenyl)ethan-1-one Control temperature to avoid side reactions
2 Cyclization NaOH in aqueous methanol, 30°C, 1-2 h 6-methoxybenzofuran-3(2H)-one Intramolecular cyclization forms benzofuranone core
3 Acylation/Functionalization Chloroacetyl chloride or acid anhydrides + trimethyl orthoformate, 90-130°C This compound May require acid catalysts or polyphosphoric acid
4 Purification Recrystallization from ethanol or distillation Pure target compound Confirm structure by spectral methods

Analytical and Spectral Confirmation

The final compounds are typically characterized by:

Research Findings and Considerations

  • The chloroacetylation step is highly exothermic and requires slow addition at low temperature to avoid side reactions.
  • Cyclization efficiency depends on solvent choice and temperature; aqueous methanol with sodium hydroxide is effective for ring closure.
  • Use of trimethyl orthoformate and acid anhydrides can facilitate cyclization and substitution in one-pot or stepwise processes.
  • Polyphosphoric acid and phosphorus oxychloride are effective for cyclization and chlorination but require careful handling due to corrosiveness.
  • Purification by recrystallization or Kugelrohr distillation yields high-purity benzofuranone derivatives.

Chemical Reactions Analysis

Types of Reactions

5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction Reactions: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution Reactions: Products include amides, esters, and thioesters.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuranone Derivatives

Compound Name Molecular Formula Substituents Key Features Reference
This compound C₁₁H₉ClO₄ 6-methoxy, 5-chloroacetyl Electrophilic chloroacetyl group; methoxy stabilizes aromatic ring via electron donation
6-Chloro-3(2H)-benzofuranone C₈H₅ClO₂ 6-chloro Electron-withdrawing chloro substituent enhances electrophilic substitution resistance
5-Bromo-1-benzofuran-3(2H)-one C₈H₅BrO₂ 5-bromo Bromine’s larger atomic radius may increase steric hindrance and polarizability compared to chloro
6-(Benzyloxy)-7-methyl-1-benzofuran-3(2H)-one C₁₆H₁₄O₃ 6-benzyloxy, 7-methyl Bulky benzyloxy group reduces reactivity; methyl enhances lipophilicity
5-Chloro-2-[pyrazolylmethylene]-6-methyl-benzofuran-3-one C₁₇H₁₂ClFN₂O₂ 5-chloro, pyrazolylmethylene Heterocyclic substituent introduces potential bioactivity

Key Observations:

Electron-Donating vs. In contrast, the 5-chloroacetyl group is strongly electron-withdrawing, enhancing reactivity toward nucleophiles (e.g., amines, thiols) for further derivatization .

Halogen Effects :

  • Bromine in 5-bromo derivatives (e.g., C₈H₅BrO₂) may confer higher reactivity in cross-coupling reactions compared to chlorine due to its polarizability .
  • Chloroacetyl groups, however, are more reactive toward nucleophilic acyl substitution than simple halogen substituents .

Bulk and Lipophilicity :

  • Compounds with bulky groups (e.g., benzyloxy in C₁₆H₁₄O₃) exhibit reduced reaction rates in solution-phase chemistry but improved membrane permeability in biological systems .
  • The chloroacetyl group balances reactivity and moderate lipophilicity, making it suitable for prodrug synthesis .

Biological Activity

5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound features a benzofuran core with a chloroacetyl group at the 5-position and a methoxy group at the 6-position. The synthesis of this compound typically involves the reaction of 6-methoxy-1-benzofuran-3(2H)-one with chloroacetyl chloride in the presence of a base, yielding the desired chloroacetyl derivative.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of benzofuran derivatives, including this compound. For instance, several derivatives have shown significant cytotoxic activity against various cancer cell lines, including leukemia (K562 and HL60) and solid tumors. The compound's IC50 values indicate its effectiveness; for example, similar compounds have demonstrated IC50 values as low as 0.1 μM against HL60 cells .

A recent study highlighted that benzofuran derivatives exhibit varying degrees of cytotoxicity depending on substituents' positions on the benzofuran ring. The presence of electronegative halogens, such as chlorine, has been correlated with enhanced anticancer activity due to increased binding interactions with target proteins .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL against specific strains such as Staphylococcus aureus and Escherichia coli . Additionally, antifungal activity against yeast strains like Candida albicans has been observed, making it a candidate for further development in treating infections .

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives indicates that specific modifications can significantly influence biological activity. Key findings include:

  • Chloro Substitution : The presence of chlorine at specific positions enhances cytotoxicity.
  • Methoxy Group : The methoxy substituent contributes to improved solubility and bioavailability.
  • Positioning of Functional Groups : The arrangement of substituents on the benzofuran ring is critical for maximizing interaction with biological targets .

Case Studies

Several case studies exemplify the compound's biological activity:

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound effectively inhibited cancer cell proliferation in various models, showcasing its potential as an anticancer agent.
  • Antimicrobial Testing : Compounds similar to this compound were evaluated for their antimicrobial properties, revealing promising results against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one, and how can spectral data resolve structural ambiguities?

  • Methodology : Use a combination of 1H NMR (in DMSO-d6 or CDCl3) and IR spectroscopy to identify functional groups. For example:

  • The carbonyl stretch (C=O) of the benzofuranone core typically appears near 1705 cm⁻¹ in IR spectra, while the chloroacetyl group may show a stretch near 1650 cm⁻¹ .
  • In 1H NMR, the methoxy group (6-OCH3) resonates as a singlet near δ 3.8–4.0 ppm , while the chloroacetyl methylene protons (CH2Cl) may appear as a multiplet at δ 4.2–4.5 ppm . Compare with structurally related benzofuranones (e.g., δ 2.71 ppm for methyl groups in similar compounds) to validate assignments .

Q. How can synthetic routes for this compound be optimized to improve yield and purity for research-scale applications?

  • Methodology :

  • Stepwise acetylation : Introduce the chloroacetyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., using chloroacetyl chloride in dry THF with a base like triethylamine). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Purification : Use column chromatography (silica gel, 60–120 mesh) with a gradient eluent (e.g., 20–40% ethyl acetate in hexane) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloroacetyl group in nucleophilic substitution reactions under varying pH conditions?

  • Methodology :

  • Perform kinetic studies in buffered solutions (pH 3–10) using nucleophiles like thiols or amines. Monitor reaction rates via UV-Vis spectroscopy (λmax ~270 nm for benzofuranone derivatives).
  • DFT calculations (B3LYP/6-31G*) can model transition states and predict regioselectivity. For example, the electron-withdrawing methoxy group may stabilize intermediates, altering activation energies .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) impact the compound’s bioactivity or stability in biological assays?

  • Methodology :

  • Synthesize analogs (e.g., 6-ethoxy derivatives) and compare stability via accelerated degradation studies (40°C/75% RH for 14 days).
  • Assess bioactivity using in vitro assays (e.g., enzyme inhibition or cytotoxicity against cancer cell lines like MCF-7). Note contradictions in data; e.g., methoxy groups may enhance membrane permeability but reduce metabolic stability .

Q. What strategies resolve contradictions in reported spectral data for benzofuranone derivatives, such as unexpected coupling patterns in 1H NMR?

  • Methodology :

  • Variable-temperature NMR : Detect dynamic effects (e.g., hindered rotation of substituents) by analyzing spectra at 25°C vs. −40°C.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, in related compounds, a singlet at δ 8.89 ppm was confirmed as an aromatic proton via HSQC correlation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.